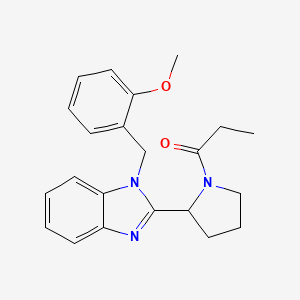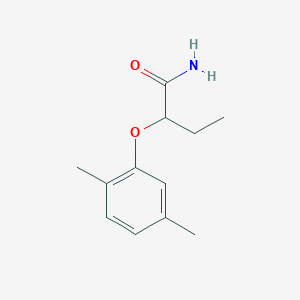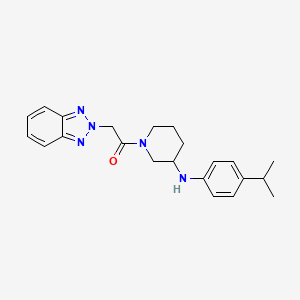
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis through the activation of caspases. It has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been found to have neuroprotective effects and to improve cognitive function in animal models. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole in lab experiments include its potential as a therapeutic agent in various fields, its ability to inhibit the growth of cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for further research on 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole. These include further studies on its mechanism of action, its potential as a therapeutic agent in various fields, and its safety and efficacy in humans. Other future directions include the development of new synthesis methods to improve the yield and purity of the final product, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. Its synthesis method has been optimized through various studies, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in cells. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for further research on this compound, and its potential as a therapeutic agent in various fields warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the reaction of 2-methoxybenzylamine with propionyl chloride to form 2-methoxybenzylpropionamide. This is then reacted with 1H-benzimidazole-2-carboxylic acid to produce the final compound. The synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
Propriétés
IUPAC Name |
1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-14-8-12-19(24)22-23-17-10-5-6-11-18(17)25(22)15-16-9-4-7-13-20(16)27-2/h4-7,9-11,13,19H,3,8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYUHKYDWTVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![2-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6051117.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclopentyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051129.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B6051131.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-methyl-1H-benzimidazol-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6051145.png)

![methyl [5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B6051164.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B6051180.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}-2-thiophenecarboxamide](/img/structure/B6051182.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)
![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6051208.png)